2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
Description
The compound "2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine" consists of two distinct moieties:
- 2,3-Dihydroxybutanedioic acid: Commonly known as L(+)-tartaric acid, this is a naturally occurring dicarboxylic acid with two hydroxyl groups. It is widely used in pharmaceuticals, food additives, and chiral resolution processes due to its stereochemical properties .
- 2-(3-Fluorophenyl)pyrrolidine: A fluorinated pyrrolidine derivative, this compound features a pyrrolidine ring substituted with a 3-fluorophenyl group. Pyrrolidine derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly as intermediates in synthesizing dopamine reuptake inhibitors or receptor modulators.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Protection of Pyrrolidone
The process begins with the protection of pyrrolidone using di-tert-butyl dicarbonate (Boc₂O) in a polar or non-polar solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or sodium hydride). This yields tert-butyl pyrrolidone-1-carboxylate, a stabilized intermediate that prevents unwanted side reactions during subsequent steps.
Reaction Conditions :
Grignard Addition for Aryl Substitution
The protected pyrrolidone undergoes nucleophilic addition with a Grignard reagent derived from 3-fluorobromobenzene. This step introduces the 3-fluorophenyl group at the α-position of the pyrrolidine ring. The reaction is conducted in anhydrous tetrahydrofuran at low temperatures to control regioselectivity.
Reaction Conditions :
Acid-Catalyzed Dehydration and Deprotection
The intermediate tert-butyl 2-(3-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate undergoes acid-catalyzed dehydration (e.g., HCl or H₂SO₄) to form 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. Subsequent deprotection removes the Boc group, yielding the unsaturated pyrrolidine derivative.
Reaction Conditions :
Enantioselective Reduction
The final reduction of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole to 2-(3-fluorophenyl)pyrrolidine employs ammonia borane (NH₃·BH₃) and a chiral acid (e.g., D-mandelic acid or D-tartaric acid) to achieve high enantiomeric excess (≥97% ee).
Reaction Conditions :
- Chiral acid: D-Mandelic acid (0.5–1.0 equiv)
- Solvent: Ethanol or methanol
- Temperature: 20–80°C
- Duration: 8–48 hours
- Yield: 65–70%
Preparation of 2,3-Dihydroxybutanedioic Acid (Tartaric Acid)
Tartaric acid, a naturally occurring dicarboxylic acid, is commercially available but may require purification for pharmaceutical-grade applications. Recrystallization from water or ethanol ensures high purity (>99%).
Salt Formation: Combining 2-(3-Fluorophenyl)Pyrrolidine with Tartaric Acid
The final step involves the formation of a salt between the pyrrolidine base and tartaric acid. This is achieved through a stoichiometric acid-base reaction in a polar solvent.
Reaction Protocol
- Solvent Selection : Ethanol or water is preferred for its ability to dissolve both components and facilitate crystallization.
- Stoichiometry : A 1:1 molar ratio ensures the formation of a mono-tartrate salt.
- Crystallization : Slow evaporation or cooling induces crystallization, yielding the final product.
Reaction Conditions :
Data Tables
Table 1: Synthesis of 2-(3-Fluorophenyl)Pyrrolidine
| Step | Reagent/Condition | Temperature | Duration | Yield | Purity |
|---|---|---|---|---|---|
| 1 | Boc₂O, THF, Et₃N | −20–40°C | 1–10 h | 85% | 95% |
| 2 | 3-FPhMgBr, THF | −30–50°C | 3–12 h | 70% | 90% |
| 3 | HCl, H₂O | 0–100°C | 1–10 h | 80% | 85% |
| 4 | NH₃·BH₃, D-MA | 20–80°C | 8–48 h | 65% | 97% ee |
Table 2: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Molar Ratio (Pyrrolidine:Tartaric Acid) | 1:1 |
| Crystallization Method | Slow Cooling |
| Final Yield | 90% |
| Purity | >99% |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors for steps 1–3 to enhance reproducibility and reduce reaction times. Chiral resolution using dibenzoyl tartaric acid (DBTA) is avoided in favor of direct enantioselective synthesis, minimizing waste and cost.
Chemical Reactions Analysis
Esterification
The dihydroxybutanedioic acid component undergoes esterification with alcohols, forming esters. This reaction is typically catalyzed by acid (e.g., sulfuric acid) or enzymatic systems (e.g., lipases) under mild conditions.
Key Reaction :
Reagents/Conditions : Acid catalysis, refluxing alcohol.
Oxidation
The hydroxyl groups in the dihydroxybutanedioic acid moiety are susceptible to oxidation, potentially forming ketones or carboxylic acids. For example, biocatalytic oxidation using enzymes like Myceliophthora thermophila laccase (Novozym 51003) can convert hydroquinones to ortho-quinones under mild conditions .
Key Reaction :
Reagents/Conditions : Aqueous buffer (pH 7.5), room temperature .
Nucleophilic Substitution
The pyrrolidine nitrogen can participate in nucleophilic substitution reactions, particularly under alkaline conditions. For instance, alkylation or acylation of the nitrogen centers may occur, depending on the substituents.
Key Reaction :
Reagents/Conditions : Alkyl halides, base (e.g., NaH).
Biological Interactions
The fluorophenyl group enhances lipophilicity, potentially influencing interactions with biological targets such as enzymes or receptors. The dihydroxybutanedioic acid moiety may engage in hydrogen bonding, while the pyrrolidine ring could interact via hydrophobic or π-π stacking interactions.
Enzyme Inhibition
While specific data is limited, analogous compounds with dihydroxy groups often exhibit inhibitory effects on enzymes like tyrosine aminomutases or histidine ammonia-lyases . The stereochemistry (e.g., (2S,3S)-configuration) may critically affect binding affinities .
Structural and Analytical Considerations
-
NMR and MS : Used to confirm stereochemistry and purity. For example, the (R)-isomer of 2-(3-fluorophenyl)pyrrolidine can be distinguished via chiral chromatography or X-ray crystallography .
-
Safety : Handle with care due to potential reactivity of hydroxyl and acidic groups. Consult safety data sheets (SDS) for specific protocols.
Scientific Research Applications
Scientific Research Applications
2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known under the IUPAC name 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine.
Chemistry
- It serves as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology
- The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine
- Ongoing research explores its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry
- It is used in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine can undergo several types of chemical reactions.
- Oxidation: The hydroxyl groups in the 2,3-dihydroxybutanedioic acid part of the molecule can be oxidized to form carbonyl compounds. Common reagents for this include oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The fluorine atom in the 2-(3-fluorophenyl)pyrrolidine part of the molecule can be substituted with other functional groups under appropriate conditions, potentially requiring nucleophiles such as amines or thiols.
The specific products formed in these reactions depend on the reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several structurally related compounds, though none directly analogous to the target compound. Key comparisons include:
Key Differences
Chirality vs. Symmetry: L(+)-Tartaric acid is chiral and used in enantiomeric separations, whereas 4,4′-biphenyldiol is symmetric and lacks stereochemical utility .
Functional Groups: Tartaric acid’s carboxylic acid groups enable salt formation, unlike 1,2-butanediol, which is neutral and non-ionic.
Bioactivity :
- Pyrrolidine derivatives (e.g., 2-(3-fluorophenyl)pyrrolidine) are more likely to exhibit CNS activity compared to purely aliphatic diols like 1,2-butanediol.
Pharmacokinetic and Physicochemical Data
No explicit data on the target compound is available in the evidence. However, inferences can be drawn:
- Solubility: The tartaric acid component may improve aqueous solubility compared to non-ionic diols.
- Stability : Fluorinated aromatic groups (as in 2-(3-fluorophenyl)pyrrolidine) typically enhance metabolic stability but may reduce solubility.
Research Findings and Limitations
- Pyrrolidine derivatives are typically synthesized via cyclization or fluorination reactions, while tartaric acid is sourced naturally or via fermentation.
- Gaps: No toxicity, stability, or bioactivity data for the combined compound is provided. Further studies are needed to assess its pharmacokinetic profile.
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing 2-(3-fluorophenyl)pyrrolidine derivatives?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents. For example:
- Step 1 : Halogenation of pyrrolidine intermediates using reagents like N-iodosuccinimide (NIS) in acetone (rt) to generate iodinated precursors .
- Step 2 : Boronic acid coupling (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ as a catalyst under reflux (105°C) in a toluene/EtOH/H₂O solvent system .
- Step 3 : Deprotection or functionalization, such as KOH-mediated hydrolysis in ethanol (80°C) to finalize the structure .
Q. How can researchers characterize 2-(3-fluorophenyl)pyrrolidine derivatives analytically?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% typical for intermediates) .
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in fluorinated pyrrolidine analogs .
Q. What purification techniques are effective for isolating fluorinated pyrrolidine intermediates?
- Methodological Answer :
- Column chromatography with silica gel and gradients of ethyl acetate/hexane for non-polar intermediates .
- Recrystallization using ethanol or dichloromethane/hexane mixtures to achieve high-purity solids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for fluorinated pyrrolidine derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃ or -F) and monitor effects on biological activity .
- Control experiments : Compare activity of 3-fluorophenyl vs. 2,5-difluorophenyl analogs to assess positional effects .
- Computational modeling : Use DFT calculations to predict binding affinities to target receptors (e.g., enzymes or GPCRs) .
Q. How can data contradictions in biological activity profiles be resolved?
- Methodological Answer :
- Reproducibility checks : Ensure reaction conditions (e.g., catalyst loading, temperature) are consistent, as minor variations in Suzuki couplings can alter yields and impurity profiles .
- Metabolic stability assays : Test if fluorination (e.g., 3-CF₃ groups) improves resistance to cytochrome P450 degradation, which may explain discrepancies in in vivo vs. in vitro results .
- Crystallographic studies : Resolve stereochemical ambiguities that might lead to conflicting receptor-binding data .
Q. What computational strategies enhance reaction design for novel pyrrolidine derivatives?
- Methodological Answer :
- Reaction path search algorithms : Quantum chemical calculations (e.g., density functional theory) predict feasible pathways for introducing fluorinated groups .
- Machine learning : Train models on existing reaction data (e.g., Pd-catalyzed couplings) to optimize solvent systems and catalyst combinations .
Q. How does fluorination impact pharmacokinetic properties of pyrrolidine-based compounds?
- Methodological Answer :
- Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., 3-(2,2,2-trifluoroethyl)pyrrolidine derivatives) .
- Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes, as shown in analogs like 2-(5-fluoropyridin-3-yl)butanoic acid .
- Toxicity screening : Use in vitro assays (e.g., Ames test) to rule out mutagenicity risks associated with fluorinated aromatic systems .
Q. What experimental designs optimize reaction yields for multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst ratio) in Suzuki couplings .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
Notes on Data Contradictions and Validation
- Example : In , varying substituents on furopyridines led to conflicting activity trends. To resolve, validate purity via HPLC and replicate assays under standardized conditions.
- Cross-validation : Compare computational predictions (e.g., binding energies) with experimental IC₅₀ values to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
